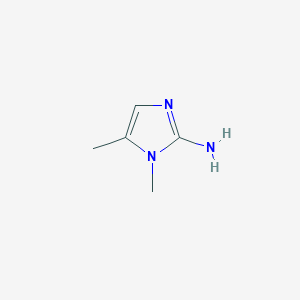

1,5-Dimethyl-1H-imidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Dimethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, and an amino group at position 2. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-imidazol-2-amine can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound often involves the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. These methods may include continuous flow synthesis, which allows for the rapid and efficient production of large quantities of the compound. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.

Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include a variety of substituted imidazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

A. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 1,5-Dimethyl-1H-imidazol-2-amine. For instance, a series of synthesized compounds demonstrated significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined through agar diffusion protocols, revealing that higher concentrations of these compounds correlate with increased zones of inhibition .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.5 | 15 |

| 2 | E. coli | 0.3 | 18 |

| 3 | Bacillus subtilis | 0.7 | 12 |

B. Antiviral Properties

This compound has also been investigated for its antiviral properties, particularly as an inhibitor of HIV-1 integrase. Research indicates that certain derivatives exhibit moderate antiviral activity with cytotoxicity values suggesting a therapeutic window for further development .

Table 2: Antiviral Efficacy of Imidazole Derivatives

| Compound | % Inhibition at 100 µM | CC50 (µM) |

|---|---|---|

| A | 33 | >200 |

| B | 45 | 158.4 |

Structure-Activity Relationships

The structure-activity relationship (SAR) studies conducted on various imidazole derivatives have provided insights into the critical functional groups necessary for biological activity. For example, modifications to the carboxylic acid and tertiary amine groups significantly influenced the efficacy of the compounds against target enzymes .

Table 3: SAR Findings for Imidazole Derivatives

| Modification | Effect on Activity |

|---|---|

| Carboxylic Acid | Essential for activity |

| Tertiary Amine | Critical for binding |

| Methyl Ester to Amide | Improved solubility |

A. Catalysis

Imidazole derivatives, including this compound, are being explored as catalysts in organic synthesis due to their ability to stabilize transition states and facilitate reactions under mild conditions. Recent advancements in catalytic processes using these compounds have shown promising results in synthesizing complex organic molecules .

Table 4: Catalytic Activity of Imidazole Derivatives

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aldol Condensation | Imidazole Derivative A | 85 |

| Michael Addition | Imidazole Derivative B | 90 |

A. Synthesis and Evaluation

A notable case study involved the synthesis of novel imidazole derivatives based on the framework of this compound. These compounds were evaluated for their cytotoxic effects on cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers .

Case Study Summary: Cytotoxic Effects

- Objective: Evaluate the cytotoxicity of synthesized imidazole derivatives.

- Method: Treatment of cancer cell lines with varying concentrations.

- Results: Significant induction of apoptosis at higher concentrations.

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the amino group at position 2 allows for hydrogen bonding and other interactions that can modulate the activity of the target molecule. The pathways involved in these interactions are often studied using computational chemistry and molecular biology techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dimethylimidazole: Lacks the amino group at position 2, resulting in different chemical reactivity and applications.

2-Methylimidazole: Contains only one methyl group, leading to variations in its chemical and biological properties.

4,5-Dimethylimidazole:

Uniqueness

1,5-Dimethyl-1H-imidazol-2-amine is unique due to the specific placement of its methyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

1,5-Dimethyl-1H-imidazol-2-amine, also known as DMIA, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₈N₄

- Molecular Weight : 128.14 g/mol

- CAS Number : 13805-19-1

The imidazole ring structure contributes to its ability to interact with various biological targets, making it a versatile compound in drug discovery.

Inhibition of Vascular Adhesion Protein-1 (VAP-1)

One of the most notable biological activities of DMIA is its role as an inhibitor of vascular adhesion protein-1 (VAP-1). VAP-1 is implicated in inflammatory processes and is a target for therapeutic intervention in various diseases, including autoimmune disorders. Studies have shown that DMIA can effectively inhibit VAP-1 activity, thereby reducing inflammation and potentially mitigating conditions such as asthma and rheumatoid arthritis .

Antimicrobial Activity

DMIA has demonstrated antimicrobial properties against various pathogens. Research indicates that it exhibits activity against fungi, particularly Candida species. The compound's efficacy was tested through in vitro assays where it showed significant inhibition of fungal growth, suggesting its potential as an antifungal agent .

Study on Antifungal Activity

In a study examining the antifungal effects of imidazole derivatives, DMIA was included among several compounds tested against Candida albicans. The results indicated that while DMIA alone had limited activity, its metal complexes (specifically with silver ions) exhibited enhanced antifungal properties. This suggests that modifying DMIA through complexation could lead to more effective antifungal agents .

Inhibition of Tumor Growth

Another area of research focused on the potential anticancer properties of DMIA. In vitro studies demonstrated that DMIA could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The compound was shown to affect the expression levels of key proteins involved in these pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,5-dimethylimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-7-5(6)8(4)2/h3H,1-2H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEIGKIQLNEZMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.